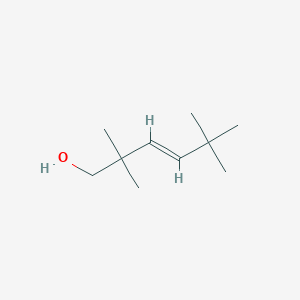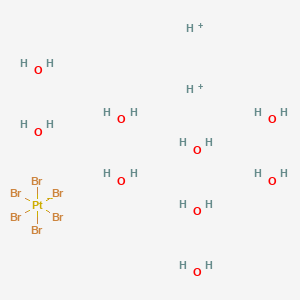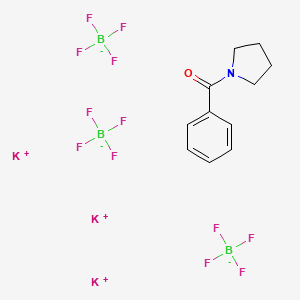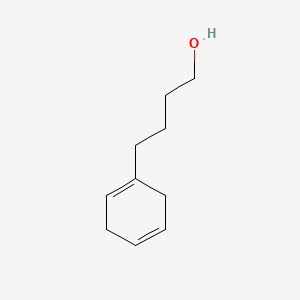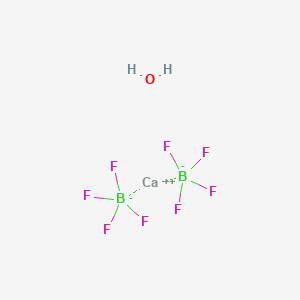
calcium;ditetrafluoroborate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium ditetrafluoroborate hydrate is a chemical compound with the molecular formula Ca(BF4)2·xH2O. It is a white crystalline solid that is soluble in water and has a variety of applications in different fields. This compound is used as a pharmaceutical and chemical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ditetrafluoroborate hydrate can be synthesized by reacting calcium carbonate with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows: [ \text{CaCO}_3 + 2 \text{HBF}_4 \rightarrow \text{Ca(BF}_4\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, calcium ditetrafluoroborate hydrate is produced by reacting calcium hydroxide with tetrafluoroboric acid. The reaction is carried out in aqueous solution, and the product is then crystallized out. The reaction can be represented as: [ \text{Ca(OH)}_2 + 2 \text{HBF}_4 \rightarrow \text{Ca(BF}_4\text{)}_2 + 2 \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Calcium ditetrafluoroborate hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the tetrafluoroborate anion is replaced by other anions.
Complex Formation: It can form complexes with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with calcium ditetrafluoroborate hydrate include strong acids and bases, which can facilitate the substitution of the tetrafluoroborate anion. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Major Products Formed
The major products formed from reactions involving calcium ditetrafluoroborate hydrate depend on the specific reagents and conditions used. For example, reacting it with sodium hydroxide can produce calcium hydroxide and sodium tetrafluoroborate.
Scientific Research Applications
Calcium ditetrafluoroborate hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of calcium ditetrafluoroborate hydrate involves its ability to form complexes with metal ions. This property allows it to interact with various molecular targets and pathways, particularly those involving metal ion transport and binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Potassium tetrafluoroborate
- Sodium tetrafluoroborate
- Ammonium tetrafluoroborate
Uniqueness
Calcium ditetrafluoroborate hydrate is unique in its ability to form stable complexes with metal ions, which makes it particularly useful in applications involving metal ion interactions. Compared to other tetrafluoroborate salts, it has distinct properties due to the presence of calcium, which can influence its solubility and reactivity .
Properties
IUPAC Name |
calcium;ditetrafluoroborate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Ca.H2O/c2*2-1(3,4)5;;/h;;;1H2/q2*-1;+2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMOPDWSRCZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CaF8H2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
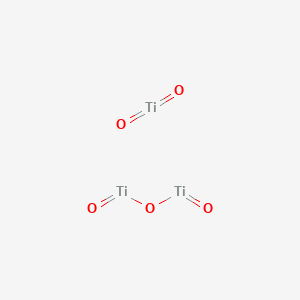
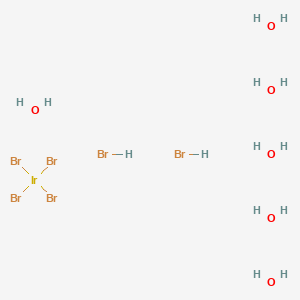
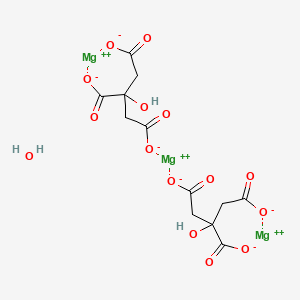
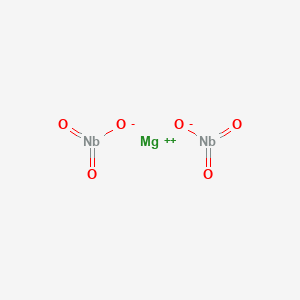
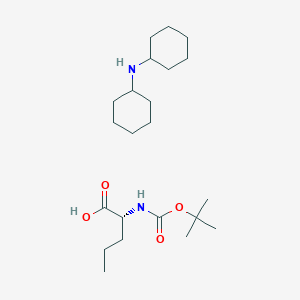
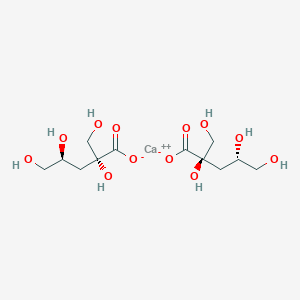
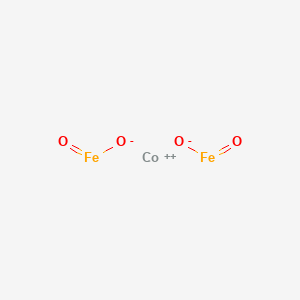
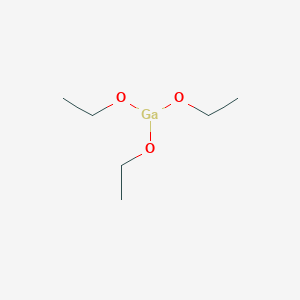
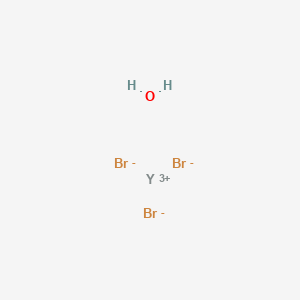
![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)
